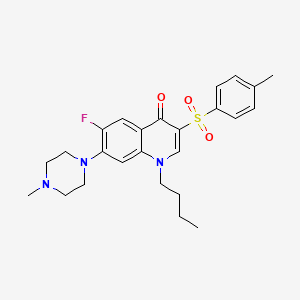
1-Bromo-1,1-dideuteriododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,1-dideuteriododecane is a bromoalkane with the formula Br(CH2)11CH3 . It is a colorless liquid and is used as a long chain alkylating agent to improve the lipophilicity and hydrophobicity of organic molecules for biological applications .
Synthesis Analysis
Most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene . In the case of 1-bromododecane, the 1-alkene is 1-dodecene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative . 1-Bromododecane can also be prepared by treating dodecanol with hydrobromic acid and sulfuric acid .Molecular Structure Analysis
The molecular formula of this compound is C12H23D2Br . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Alkenes can be obtained from haloalkanes (alkyl halides). These haloalkanes are usually bromo and iodo and less commonly, chloro derivatives . Haloalkanes on heating with alcoholic KOH loses one molecule of hydrogen halide to give alkene .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods : 1-Bromododecane, a compound closely related to 1-Bromo-1,1-dideuteriododecane, can be synthesized using potassium bromide and concentrated sulfuric acid. This process has been optimized to achieve high yields up to 92.5% (J. Heng, 2007).
- Structural Determination : In the study of bromination reactions, the structure of brominated derivatives can be determined using deuterium isotope effects on NMR signals, as demonstrated in the study of tricyclo[4.3.1.12,5]undecane (Inamoto et al., 1978).
Mass Spectrometry Studies
- Spectrometric Analysis : The mass spectra of deuterated bromobutanes, including 1,1-dideuterio-1-bromobutane, provide insights into the cracking patterns and isotope exchange in molecules, which can be related to the study of this compound (McFADDEN & Lounsbury, 1962).
Applications in Organic Chemistry
- Chemical Reactions : this compound, similar to its analogs, can be a key intermediate in various organic synthesis processes, including queued chemical transformations using late transition metal catalysis (Ghasemi et al., 2004).
Applications in Medicinal Chemistry
- Drug Development : Bromophenol derivatives, which might involve brominated alkane structures similar to this compound, have shown potential in anticancer drug development (Guo et al., 2018).
- Bromodomain Inhibitors : The study of bromodomains in proteins, which may involve brominated compounds, is significant in the development of targeted treatment strategies for diseases like cancer (Wu et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-1,1-dideuteriododecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i12D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-XUWBISKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

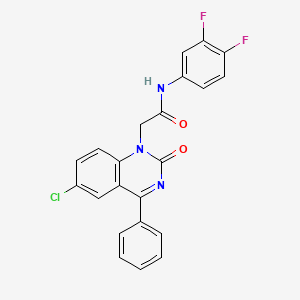
![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)
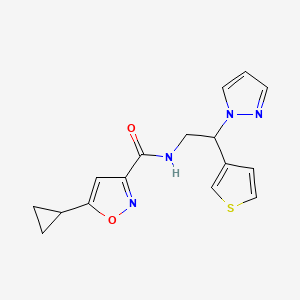
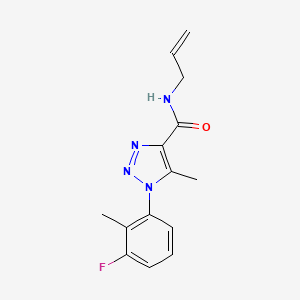

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)
![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)
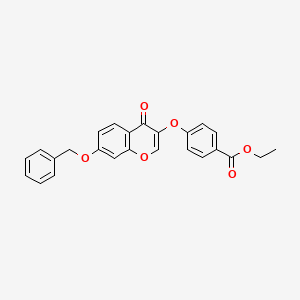
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
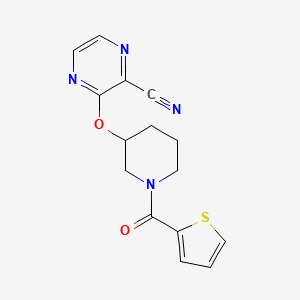
![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)
